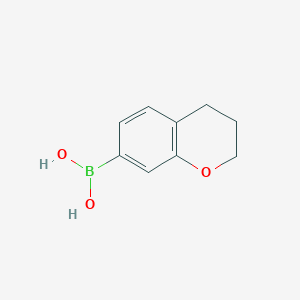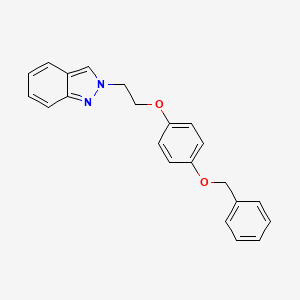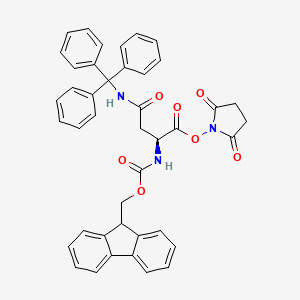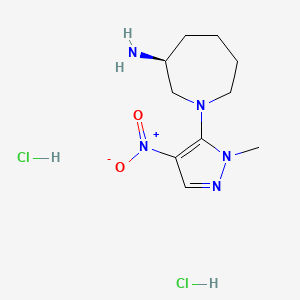![molecular formula C12H10ClN3 B13096096 5-chloro-1-cyclobutyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B13096096.png)
5-chloro-1-cyclobutyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-1-cyclobutyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core
準備方法
The synthesis of 5-chloro-1-cyclobutyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile typically involves multi-step organic synthesisThe reaction conditions often involve the use of strong bases and chlorinating agents under controlled temperatures .
化学反応の分析
5-chloro-1-cyclobutyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles under appropriate conditions
科学的研究の応用
This compound has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit certain enzymes
Industry: It can be used in the development of new materials with specific properties
作用機序
The mechanism of action of 5-chloro-1-cyclobutyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of specific biological pathways, making it a potential candidate for drug development .
類似化合物との比較
Similar compounds include other pyrrolo[2,3-c]pyridine derivatives, such as:
- 5-chloro-1H-pyrrolo[2,3-b]pyridine
- 5-chloro-1H-pyrazolo[4,3-b]pyridine
- 6-chloro-1H-pyrrolo[3,2-b]pyridine
These compounds share structural similarities but differ in their specific substituents and positions, which can lead to variations in their chemical and biological properties .
特性
分子式 |
C12H10ClN3 |
|---|---|
分子量 |
231.68 g/mol |
IUPAC名 |
5-chloro-1-cyclobutylpyrrolo[2,3-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H10ClN3/c13-12-4-10-8(5-14)7-16(9-2-1-3-9)11(10)6-15-12/h4,6-7,9H,1-3H2 |
InChIキー |
OMVBIKFOKCRZCL-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)N2C=C(C3=CC(=NC=C32)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 2-methyl-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate](/img/structure/B13096019.png)
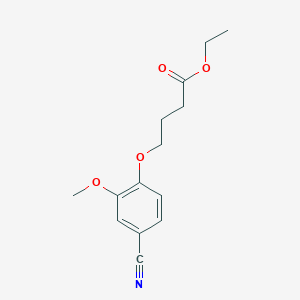
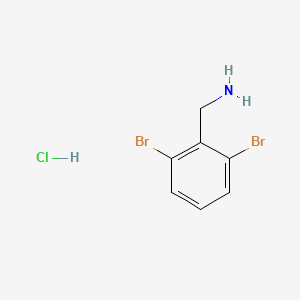

![10-[(3-hydroxyphenyl)methyl]-7-methyl-4-methylsulfinyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one](/img/structure/B13096038.png)
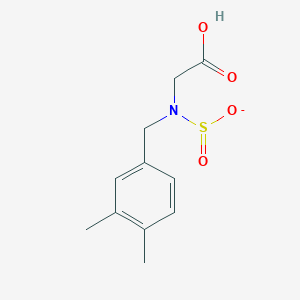
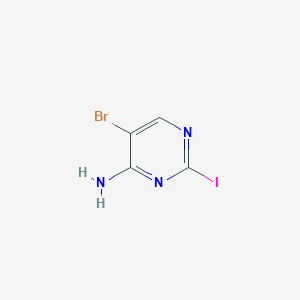
![7-(Difluoromethyl)-5-(P-tolyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B13096068.png)
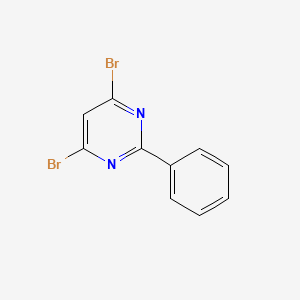
![5-Chloro-1'-phenylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13096078.png)
